molecular formula C13H17Cl2NO B6209004 [5-(4-chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride CAS No. 2703782-29-8

[5-(4-chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride

Cat. No. B6209004
CAS RN: 2703782-29-8
M. Wt: 274.2
InChI Key:
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Description

[5-(4-chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride, also known as WIN 35428, is a synthetic compound that belongs to the class of phenyltropanes. It is a potent and selective dopamine reuptake inhibitor that has been extensively studied for its potential use in treating various neurological and psychiatric disorders.1.1]heptan-1-yl]methanol hydrochloride.

Mechanism of Action

[5-(4-chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride works by inhibiting the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting DAT, [5-(4-chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride increases the levels of dopamine in the synaptic cleft, which leads to an increase in dopamine signaling and ultimately improves mood, motivation, and reward.
Biochemical and Physiological Effects:
[5-(4-chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride has been shown to have various biochemical and physiological effects. It increases the levels of dopamine in the brain, which leads to an increase in dopamine signaling. This, in turn, leads to an improvement in mood, motivation, and reward. [5-(4-chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride has also been shown to increase locomotor activity in animals, which is indicative of its stimulant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of [5-(4-chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride is its high potency and selectivity for DAT. This makes it a useful tool for studying the role of dopamine in various neurological and psychiatric disorders. However, one of the limitations of [5-(4-chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride is its potential for abuse. It is a stimulant drug that can lead to addiction and other adverse effects.

Future Directions

There are several future directions for the study of [5-(4-chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride. One direction is to further investigate its potential use in treating various neurological and psychiatric disorders such as depression, addiction, and ADHD. Another direction is to study its potential for abuse and develop strategies to prevent its misuse. Finally, future studies could focus on developing more selective and potent DAT inhibitors that have fewer adverse effects.

Synthesis Methods

The synthesis of [5-(4-chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride involves several steps. The initial step involves the reaction of 4-chlorobenzyl cyanide with cyclohexanone in the presence of sodium ethoxide to form 4-chlorophenylcyclohexanone. The next step involves the reduction of 4-chlorophenylcyclohexanone with sodium borohydride to form 4-chlorophenylcyclohexanol. The final step involves the reaction of 4-chlorophenylcyclohexanol with 3-azabicyclo[3.1.1]heptane in the presence of trifluoroacetic acid to form [5-(4-chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride.

Scientific Research Applications

[5-(4-chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride has been extensively studied for its potential use in treating various neurological and psychiatric disorders. It has been shown to be a potent and selective dopamine reuptake inhibitor, which means that it can increase the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in regulating mood, motivation, and reward. Therefore, drugs that increase dopamine levels in the brain have the potential to treat various disorders such as depression, addiction, and attention deficit hyperactivity disorder (ADHD).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '[5-(4-chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride' involves the conversion of starting materials through a series of chemical reactions to obtain the final product. The key steps in the synthesis pathway include the formation of the bicyclic ring system, introduction of the chlorophenyl group, and addition of the hydroxyl group to the bicyclic ring system.", "Starting Materials": [ "Cyclopentadiene", "4-chlorobenzaldehyde", "Methylamine", "Formaldehyde", "Hydrochloric acid", "Sodium hydroxide", "Sodium borohydride", "Methanol" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with formaldehyde and methylamine to form the bicyclic ring system.", "Step 2: The chlorophenyl group is introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzaldehyde and aluminum chloride.", "Step 3: The resulting intermediate is reduced using sodium borohydride to form the corresponding alcohol.", "Step 4: The hydroxyl group is protected using methanol and hydrochloric acid to form the final product, '[5-(4-chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride'." ] }

CAS RN

2703782-29-8

Product Name

[5-(4-chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride

Molecular Formula

C13H17Cl2NO

Molecular Weight

274.2

Purity

95

Origin of Product

United States

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